4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Iodo-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This particular compound is characterized by the presence of an iodine atom at position 4, a phenyl group at position 3, and a carboxylic acid group at position 5. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, followed by iodination and carboxylation. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole-5-carboxylic acid, which is then iodinated using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to enhance yield and efficiency. These methods are scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds .
Scientific Research Applications
4-Iodo-3-phenyl-1H-pyrazole-5-carboxylic acid has numerous applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of anti-inflammatory, antimicrobial, and anticancer agents.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Agrochemistry: The compound is explored for its potential as a pesticide or herbicide .
Mechanism of Action
The mechanism of action of 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the carboxylic acid group allows the compound to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-pyrazole-5-carboxylic acid: Lacks the iodine atom, which affects its reactivity and biological activity.
4-Bromo-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-Iodo-1H-pyrazole-5-carboxylic acid: Lacks the phenyl group, which influences its chemical behavior and applications
Uniqueness
4-Iodo-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of the iodine atom, phenyl group, and carboxylic acid group, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry, material science, and agrochemistry .
Properties
IUPAC Name |
4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYUIHAOMUJBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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